Cas no 2228121-97-7 (methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate)

methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate
- 2228121-97-7
- EN300-1733241
-
- インチ: 1S/C7H12N4O3/c1-14-7(13)6(12)3-2-4-11-5-8-9-10-11/h5-6,12H,2-4H2,1H3
- InChIKey: GQCWTWCKUYNTDV-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)OC)CCCN1C=NN=N1
計算された属性
- せいみつぶんしりょう: 200.09094026g/mol
- どういたいしつりょう: 200.09094026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733241-1.0g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1733241-2.5g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 2.5g |
$2155.0 | 2023-09-20 | ||
Enamine | EN300-1733241-0.05g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1733241-0.1g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 0.1g |
$968.0 | 2023-09-20 | ||
Enamine | EN300-1733241-5.0g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1733241-0.25g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1733241-0.5g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1733241-1g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 1g |
$1100.0 | 2023-09-20 | ||
Enamine | EN300-1733241-5g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 5g |
$3189.0 | 2023-09-20 | ||
Enamine | EN300-1733241-10g |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate |
2228121-97-7 | 10g |
$4729.0 | 2023-09-20 |
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate 関連文献
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoateに関する追加情報
Compound CAS No. 2228121-97-7: Methyl 2-Hydroxy-5-(1H-1,2,3,4-Tetrazol-1-Yl)Pentanoate
Methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate is a compound with the CAS number 2228121-97-7. This compound belongs to the class of organic compounds known as esters and tetrazoles. The molecule consists of a pentanoate backbone with a hydroxyl group at the second carbon and a tetrazole ring attached at the fifth carbon. The tetrazole ring is a five-membered aromatic structure containing four nitrogen atoms and one carbon atom, making it highly functional in various chemical reactions.
The methyl ester group in this compound plays a significant role in its chemical properties and reactivity. The hydroxyl group at the second carbon introduces hydrophilic characteristics, while the tetrazole ring imparts aromaticity and potential for hydrogen bonding. These features make this compound versatile for applications in organic synthesis, pharmaceuticals, and materials science.
Recent studies have highlighted the importance of tetrazole-containing compounds in drug design due to their ability to act as bioisosteres or scaffolds for bioactive molecules. For instance, methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate has been explored as a potential lead compound in anti-inflammatory and antitumor drug development. Researchers have found that the tetrazole moiety can enhance the pharmacokinetic properties of drugs by improving their solubility and bioavailability.
In addition to its pharmaceutical applications, this compound has shown promise in materials science as a precursor for synthesizing functional polymers and coatings. The tetrazole group can undergo various click chemistry reactions, enabling the construction of complex molecular architectures with tailored properties. For example, it has been used in the synthesis of stimuli-responsive polymers that can change their properties in response to external stimuli such as temperature or pH.
Another area of interest is the use of methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate in catalysis. The tetrazole ring can act as a ligand for transition metal catalysts, facilitating various organic transformations such as cross-coupling reactions and enantioselective syntheses. Recent advancements in asymmetric catalysis have leveraged this compound to develop more efficient and selective catalysts for industrial applications.
The synthesis of methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate typically involves multi-step processes that combine organic synthesis techniques with advanced purification methods. Researchers have optimized these processes to improve yield and purity, making this compound more accessible for large-scale applications.
In conclusion, methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-y l)pentanoate is a versatile compound with diverse applications across multiple fields. Its unique combination of functional groups makes it an attractive candidate for further research and development in drug discovery, materials science, and catalysis.
2228121-97-7 (methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate) 関連製品
- 1155083-86-5(methyl 3-(chlorosulfonyl)-5-iodobenzoate)
- 848784-12-3(3,4-dimethylpentan-1-amine)
- 90403-98-8(Cyclohexanecarbonylchloride, 2-methyl-)
- 1260900-12-6(1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid)
- 2138148-01-1(Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-)
- 2034367-49-0(tert-butyl 4-{4-oxo-3H,4H-thieno3,2-d1,2,3triazin-3-yl}piperidine-1-carboxylate)
- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)
- 849458-07-7(2-(4-Methylphenyl)sulfanyl-5-nitrobenzonitrile)
- 2402839-01-2(2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride)
- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)




